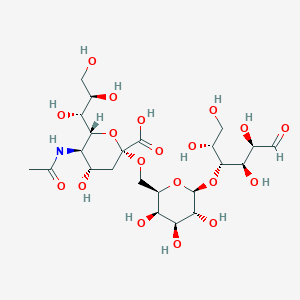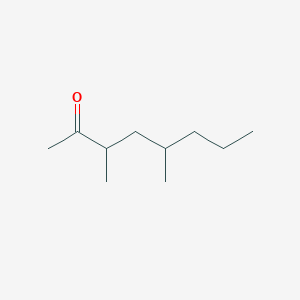
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a complex polymer that combines multiple monomers to create a material with unique properties. This compound is primarily used in the production of various industrial and consumer products due to its stability, durability, and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of its monomeric components. The process typically starts with the polymerization of 2-Propenenitrile (acrylonitrile) and ethenylbenzene (styrene) in the presence of an initiator such as potassium peroxodisulfate . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the polymer chains.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may involve the use of catalysts and stabilizers to enhance the efficiency and yield of the polymerization reaction. The final product is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its physical and chemical properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the polymer’s properties and applications .
Scientific Research Applications
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release formulations.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and ensuring controlled release .
Comparison with Similar Compounds
Similar Compounds
Polyacrylonitrile: A polymer of acrylonitrile, known for its high strength and thermal stability.
Polystyrene: A polymer of styrene, widely used in the production of plastic products.
Poly(methyl methacrylate): A polymer of methyl methacrylate, known for its transparency and impact resistance.
Uniqueness
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is unique due to its combination of monomers, which imparts a balance of properties such as strength, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial manufacturing to biomedical engineering .
Properties
CAS No. |
103513-16-2 |
|---|---|
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
InChI Key |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Canonical SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Synonyms |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)



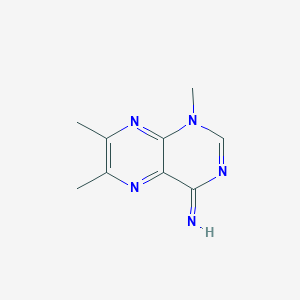

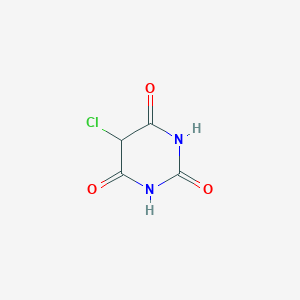
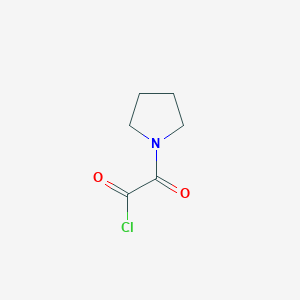
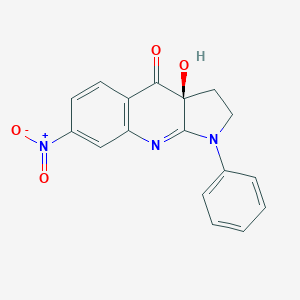
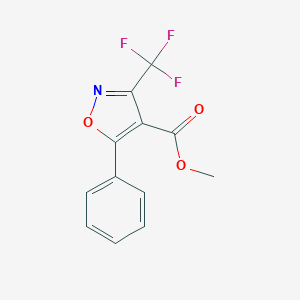
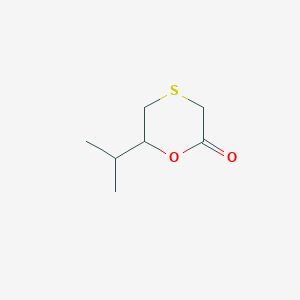
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
